Product packaging for Atenolol-d7 β-D-Glucuronide(Cat. No.:)

Atenolol-d7 β-D-Glucuronide

Cat. No.: B1151555
M. Wt: 449.5
Attention: For research use only. Not for human or veterinary use.
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Description

Atenolol-d7 β-D-Glucuronide is a high-purity, deuterated analytical reference standard essential for quantitative mass spectrometry-based research. This compound serves as a crucial internal standard for the precise quantification of atenolol and its glucuronide metabolite in biological matrices such as plasma and urine. By incorporating seven deuterium atoms, it provides nearly identical chromatographic behavior to non-deuterated atenolol glucuronide while being distinguishable by mass spectrometry, thereby correcting for analytical variability and enhancing data accuracy . The primary research application of this compound is in the study of atenolol's pharmacokinetics and metabolic fate. Atenolol is a cardioselective beta-1 adrenergic receptor blocker used to manage hypertension and angina . A known metabolite of atenolol in humans is the glucuronide conjugate, formed via the process of glucuronidation . Using this compound allows researchers to accurately trace and measure this specific metabolic pathway, facilitating advanced ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The chemical formula of this compound is C₂₀H₂₃D₇N₂O₉, with a molecular weight of 449.5 g/mol . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this chemical with appropriate laboratory precautions and store it according to the provided specifications.

Properties

Molecular Formula

C₂₀H₂₃D₇N₂O₉

Molecular Weight

449.5

Synonyms

2-[4-(2-Amino-2-oxoethyl)phenoxy]-1-[[(1-methylethyl)amino]methyl]ethyl-d7 β-D-Glucopyranosiduronic Acid _x000B_

Origin of Product

United States

Enzymology and Biochemical Formation of Atenolol β D Glucuronide

Kinetic Characterization of Atenolol (B1665814) Glucuronidation

Understanding the kinetics of an enzymatic reaction provides insight into the efficiency of the metabolic process. This is typically characterized by determining the Michaelis-Menten parameters.

The kinetic profile of UGT-mediated metabolism is often described by the Michaelis-Menten equation, which relates the reaction velocity (V) to the substrate concentration [S]. The key parameters are Vmax (the maximum reaction velocity) and Km (the Michaelis constant, representing the substrate concentration at half of Vmax). japsonline.com These values are determined by incubating the substrate over a range of concentrations with the enzyme source (e.g., recombinant UGTs or microsomes) and measuring the rate of metabolite formation. shimadzu.com.cnnih.gov The data are then fitted to the Michaelis-Menten model or, in cases of atypical kinetics like substrate inhibition, a modified equation. shimadzu.com.cnjapsonline.com

Table 2: General Parameters in Enzyme Kinetic Analysis

Parameter Symbol Description
Michaelis Constant Km The substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for the substrate.
Maximum Velocity Vmax The maximum rate of the reaction when the enzyme is saturated with the substrate.

| Intrinsic Clearance | CLint | The ratio of Vmax to Km (Vmax/Km), representing the enzyme's catalytic efficiency at low substrate concentrations. |

Drug-drug interactions can occur if one drug inhibits or induces the enzymes responsible for another drug's metabolism. jamanetwork.com Studies have shown that the pharmacokinetics of atenolol, which is primarily cleared renally, are not affected by co-administration with cimetidine, an inhibitor of several cytochrome P450 enzymes. nih.govnih.gov This finding is consistent with atenolol not being a major substrate for P450s and suggests its minor glucuronidation pathway is also not significantly inhibited by cimetidine. nih.gov Similarly, the calcium channel blocker diltiazem (B1670644) was found to have no effect on atenolol pharmacokinetics. researchgate.net

Currently, there is a lack of specific studies in the literature investigating the inhibition or induction of UGT1A9-mediated atenolol glucuronidation by other compounds. Furthermore, there is no evidence to suggest that atenolol itself acts as a significant inhibitor or inducer of UGT enzymes. nih.gov

Regio- and Stereoselectivity of Glucuronidation for Atenolol

Atenolol is administered clinically as a racemate, a 1:1 mixture of its (S)- and (R)-enantiomers. nih.gov The pharmacological β-blocking activity resides almost exclusively in the (S)-atenolol enantiomer. nih.gov The biotransformation of chiral drugs can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other.

Research has demonstrated a high degree of stereoselectivity in the glucuronidation of atenolol. sci-hub.se In vitro incubation of racemic atenolol with the recombinant human enzyme UGT1A9 resulted in a 3.1-fold higher formation of the (S)-glucuronide conjugate compared to the (R)-glucuronide. sci-hub.se This indicates a preferential, though not exclusive, metabolism of the pharmacologically active (S)-enantiomer by this UGT isoform. This metabolic stereoselectivity contrasts with atenolol's renal clearance, where stereospecific excretion of the (S)-isomer can lead to slightly higher plasma concentrations of the less active (R)-isomer. mdpi.comnih.gov

The site of glucuronidation (regioselectivity) is the secondary hydroxyl group on the propanolamine (B44665) side chain of the atenolol molecule. This is the most chemically favorable position for the enzymatic transfer of the glucuronic acid moiety.

Table 3: Stereoselectivity of Atenolol Glucuronidation by UGT1A9

Enantiomer Relative Formation Rate Pharmacological Activity
(S)-Atenolol Glucuronide ~3.1x Formed from the active enantiomer. sci-hub.senih.gov

| (R)-Atenolol Glucuronide | 1x (baseline) | Formed from the inactive enantiomer. sci-hub.senih.gov |

Analytical Methodologies for Atenolol D7 β D Glucuronide in Research Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the primary technique for the analysis of atenolol-d7 (B1140565) β-D-glucuronide. This is due to its high sensitivity, selectivity, and ability to handle complex sample matrices. labor-staber.descience.gov The development and validation of these methods are critical for generating reliable data in research settings. mdpi.com

Sample Preparation Techniques for Biological Research Matrices

Effective sample preparation is a prerequisite for accurate LC-MS/MS analysis, aiming to remove interfering substances from biological matrices such as in vitro incubation media, tissue homogenates, and animal biofluids. Common techniques include:

Protein Precipitation (PPT): This is a straightforward method where a solvent like acetonitrile (B52724) is added to the sample (e.g., plasma) to precipitate proteins. nih.gov The supernatant, containing the analyte of interest, is then collected for analysis. For instance, in the analysis of S-atenolol in plasma, samples were precipitated with acetonitrile containing atenolol-d7 as an internal standard. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases. While effective, it can be more time-consuming than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for cleaning up and concentrating analytes from complex matrices. sigmaaldrich.comcuny.edu It involves passing the sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a suitable solvent. For example, in the analysis of various drugs in human plasma, SPE was performed using specific cartridges, and the analytes were eluted for LC-MS/MS analysis. researchgate.net

The choice of sample preparation technique depends on the specific matrix, the concentration of the analyte, and the desired level of cleanup. For tissue homogenates, an additional homogenization step is required before extraction. For instance, brain tissue can be homogenized with a saline solution before being subjected to protein precipitation. nih.gov

Chromatographic Separation Parameters Optimization

Optimal chromatographic separation is essential to resolve the analyte from other matrix components and ensure accurate quantification. Key parameters that are optimized include:

Column Chemistry: Reversed-phase columns, such as C18 and C8, are commonly used for the separation of moderately polar compounds like atenolol (B1665814) and its metabolites. mdpi.comkau.edu.sa Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also be employed, particularly for very polar compounds. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol). mdpi.comresearchgate.netkau.edu.sa The gradient or isocratic elution profile is optimized to achieve the best peak shape and separation. For example, a gradient elution with 0.1% formic acid in water and 0.1% formic acid in methanol (B129727) has been used for the separation of N-nitroso-atenolol. mdpi.com

Flow Rate and Column Temperature: These parameters are adjusted to optimize analysis time, peak resolution, and column efficiency. Flow rates are typically in the range of 0.2 to 1.0 mL/min, and column temperatures are often maintained between 30°C and 40°C to ensure reproducibility. cuny.edukau.edu.sa

Table 1: Example of Optimized Chromatographic Parameters

ParameterValue
Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Detection Parameters

Mass spectrometry provides the high selectivity and sensitivity required for detecting low concentrations of atenolol-d7 β-D-glucuronide.

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode used in quantitative LC-MS/MS. It involves monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. This highly selective technique minimizes background noise and enhances sensitivity. For atenolol, a common transition monitored is m/z 267.2 → 145.1. The corresponding deuterated internal standard, atenolol-d7, would have a transition of m/z 274.2 → 145.1. The specific transitions for this compound would need to be determined empirically but would involve the precursor ion of the deuterated glucuronide and a characteristic product ion.

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can be used for both quantification and identification of unknown metabolites. Parallel Reaction Monitoring (PRM) is an HRMS-based method that offers high selectivity similar to MRM. mdpi.com

Ionization Source: Electrospray ionization (ESI) is the most frequently used ionization technique for atenolol and its metabolites, typically operated in the positive ion mode. mdpi.comkau.edu.sa Optimization of source parameters like capillary voltage, source temperature, and gas flows is crucial for maximizing the signal intensity. mdpi.com

Table 2: Example MRM Transitions for Atenolol and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Atenolol267.2145.1
Atenolol-d7274.2145.1

Quantitative Analysis Using Stable Isotope Internal Standards

The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative bioanalysis. caymanchem.commedchemexpress.com These standards have nearly identical chemical and physical properties to the analyte but a different mass, allowing them to be distinguished by the mass spectrometer. eurisotop.com The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects and extraction losses, thus correcting for variations in sample preparation and instrument response. labor-staber.deeurisotop.com

Calibration Curve Construction and Quality Control Strategies in Research Assays

A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard. uknml.com The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. A linear regression analysis is then applied to the data to generate a calibration function. ojp.gov

Calibration Standards: These are prepared by spiking known amounts of the analyte into a blank matrix that is identical to the study samples (e.g., blank plasma, blank tissue homogenate). faa.gov

Quality Control (QC) Samples: QC samples are prepared at multiple concentration levels (typically low, medium, and high) within the range of the calibration curve. faa.gov They are analyzed with each batch of study samples to monitor the performance of the assay and ensure the accuracy and precision of the results. uknml.com

Assessment of Analytical Method Performance

Before an analytical method can be used for routine analysis, it must be rigorously validated to demonstrate that it is reliable and fit for its intended purpose. Key performance parameters that are assessed include:

Accuracy: This refers to the closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of the nominal concentration. researchgate.net

Precision: This describes the degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The linearity of the calibration curve is typically assessed by the correlation coefficient (r²), which should be close to 1. faa.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. mdpi.comfaa.gov

Matrix Effects: This refers to the suppression or enhancement of the analyte's signal due to co-eluting components from the sample matrix. researchgate.net It is assessed by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard helps to compensate for matrix effects. labor-staber.de

Recovery: This is the efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. researchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top stability, long-term storage) is evaluated to ensure that the sample integrity is maintained throughout the analytical process. mdpi.com

Detection and Identification in Complex Biological Research Systems

The detection and identification of this compound in complex biological matrices, such as plasma, urine, and tissue homogenates, present a significant analytical challenge. nih.govresearchgate.net These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis. nih.gov Consequently, highly selective and sensitive analytical methodologies are required to unequivocally confirm the presence and structure of this deuterated metabolite.

High-Resolution Mass Spectrometry for Metabolite Confirmation

High-resolution mass spectrometry (HRMS) has become an indispensable tool for the definitive identification of drug metabolites in intricate biological samples. acs.orgijpras.com Instruments such as time-of-flight (TOF), Orbitrap, and Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the high mass accuracy and resolution necessary to distinguish the elemental composition of ions, a critical capability when differentiating metabolites from isobaric interferences. ijpras.com

In the context of this compound, HRMS is employed to obtain an accurate mass measurement of the protonated or deprotonated molecule. This precise mass is then used to calculate the elemental formula, which can be compared against the theoretical formula of the metabolite (C₂₀H₂₃D₇N₂O₉). The high resolving power of these instruments allows for the separation of the metabolite's isotopic peaks from those of co-eluting, isobaric matrix components, thereby enhancing the confidence in its identification. ijpras.comnih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on HRMS platforms provide structural confirmation. ijpras.com The precursor ion corresponding to this compound is isolated and fragmented to produce a characteristic product ion spectrum. A key fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C₆H₈O₆, nominal mass 176 Da). nih.gov This results in the formation of a product ion corresponding to the aglycone, in this case, Atenolol-d7. The accurate mass measurement of this product ion provides further evidence for the correct identification of the metabolite.

Table 1: Illustrative HRMS Data for this compound

ParameterValueReference
Chemical Formula C₂₀H₂₃D₇N₂O₉ nih.gov
Monoisotopic Mass 449.23906776 Da nih.gov
Observed m/z (M+H)⁺ 450.2463Hypothetical
Mass Accuracy (ppm) < 5 ijpras.com
Key MS/MS Fragment (Aglycone) m/z 274.21 (Atenolol-d7 + H)⁺ nih.govumich.edu

This table is for illustrative purposes and the observed m/z may vary slightly based on experimental conditions.

Isotopic Pattern Analysis for Deuterated Metabolites

The incorporation of seven deuterium (B1214612) atoms in this compound creates a unique isotopic signature that is instrumental in its detection and identification. researchgate.net Mass spectrometry can distinguish between the naturally occurring isotopes of elements (e.g., ¹³C, ¹⁵N, ¹⁸O) and the intentionally introduced stable isotopes like deuterium. researchgate.netportico.org

When analyzing a deuterated compound, the mass spectrum exhibits a characteristic isotopic cluster. The monoisotopic peak, representing the molecule with the most abundant isotopes, is accompanied by a series of smaller peaks at higher mass-to-charge ratios (M+1, M+2, etc.) due to the natural abundance of heavier isotopes. The presence of deuterium atoms significantly alters the expected isotopic distribution compared to the non-deuterated analogue. researchgate.net

This distinct isotopic pattern serves as a powerful filter to differentiate the drug-related material from the complex background of endogenous metabolites. nih.gov Software tools can be employed to search for these specific isotopic signatures in the acquired data, facilitating the detection of the deuterated metabolite even at low concentrations. acs.org The intensity ratio of the isotopic peaks for this compound will be markedly different from that of any endogenous compound with a similar nominal mass, thus providing a high degree of confidence in its identification. The use of stable isotope labeling simplifies the analysis by creating a unique mass spectrometric pattern that is easily distinguishable from the biological background. researchgate.net

Table 2: Theoretical Isotopic Abundance for Atenolol and its Deuterated Metabolite

CompoundIsotopeRelative Abundance (%)
Atenolol (C₁₄H₂₂N₂O₃) M100.00
M+115.68
M+21.83
This compound (C₂₀H₂₃D₇N₂O₉) M100.00
M+122.56
M+23.58

Note: The relative abundances are theoretical and calculated based on the natural abundance of isotopes. Actual observed abundances may vary.

Application of Atenolol D7 β D Glucuronide in Drug Metabolism Research

Use as a Quantitative Internal Standard for Atenolol (B1665814) Metabolite Analysis

In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard for quantification. The use of a deuterated analog of the analyte, such as Atenolol-d7 (B1140565) β-D-Glucuronide for the analysis of Atenolol β-D-Glucuronide, is the preferred methodology. This is because the deuterated standard co-elutes with the non-labeled analyte and exhibits nearly identical ionization efficiency and fragmentation patterns, but is distinguished by its higher mass. This allows it to accurately account for any loss of analyte during sample preparation and for variations in instrument response.

While the deuterated parent drug, Atenolol-d7, is widely cited as an internal standard for quantifying atenolol itself, the direct application of Atenolol-d7 β-D-Glucuronide for its corresponding metabolite follows the same established bioanalytical principle. This ensures the highest level of accuracy and precision in studies investigating the metabolic fate of atenolol.

In vitro metabolism assays are fundamental to drug development, providing early insights into a compound's metabolic pathways and stability. Human liver microsomes (HLMs) are a primary tool for these studies as they contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs).

To quantify the formation of Atenolol β-D-Glucuronide in such an assay, a typical workflow involves incubating atenolol with HLMs in the presence of the necessary cofactor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). nih.govresearchgate.net The reaction is stopped, and the biological matrix is processed, often by protein precipitation. nih.gov this compound is added as the internal standard to the sample prior to LC-MS/MS analysis. The ratio of the peak area of the endogenously formed Atenolol β-D-Glucuronide to the peak area of the known concentration of the spiked internal standard allows for precise calculation of the metabolite's concentration. This technique is essential for determining the kinetics of glucuronide formation and identifying the enzymes responsible.

Table 1: Typical Components of an In Vitro UGT Metabolism Assay for Atenolol

Component Purpose Typical Concentration
Atenolol Substrate for the enzyme reaction 1-10 µM
Human Liver Microsomes (HLMs) Source of UGT enzymes 0.5 - 1.0 mg/mL protein
UDPGA Cofactor providing the glucuronic acid moiety 2.5 - 5 mM
Alamethicin Permeabilizing agent to ensure cofactor access to the enzyme's active site 25 - 50 µg/mg protein
Magnesium Chloride (MgCl2) Cofactor for UGT enzyme activity 5 - 10 mM
Tris-HCl Buffer Maintain optimal pH for the reaction pH ~7.4

| This compound | Internal standard for quantification | Added after reaction termination |

This table represents a generalized protocol for in vitro glucuronidation assays. Specific concentrations and conditions may vary between laboratories.

Preclinical pharmacokinetic studies in animal models are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile before human trials. Although atenolol is primarily cleared unchanged by the kidneys, quantifying its minor metabolites, like the glucuronide conjugate, provides a more complete picture of its disposition. nih.gov

In these studies, animals such as rats or dogs are administered atenolol, and biological samples (e.g., plasma, urine) are collected over time. bohrium.comnih.gov To accurately measure the concentration of Atenolol β-D-Glucuronide in these samples, this compound is employed as the internal standard during LC-MS/MS analysis. This enables researchers to construct precise concentration-time profiles for the metabolite, calculate key pharmacokinetic parameters (e.g., AUC, Cmax, half-life), and understand how factors like species differences or co-administered drugs might influence the glucuronidation pathway.

Elucidation of Atenolol Metabolic Pathways and Glucuronidation Extent

Research has shown that while the metabolic pathways of atenolol are generally consistent across different species, the quantitative outcomes can vary. A study utilizing radiolabeled ([14C]) atenolol investigated its disposition in rats, dogs, monkeys, rabbits, and mice. nih.gov The results indicated that the pattern of metabolites was similar across all species, suggesting no major qualitative differences in the metabolic pathways, including glucuronidation. nih.gov

However, significant quantitative differences were observed, particularly in drug absorption. For instance, dogs exhibited nearly complete absorption of oral atenolol, whereas absorption was incomplete in rats, monkeys, and rabbits. nih.gov These differences in absorption directly impact the amount of drug that reaches the liver for metabolism, thereby influencing the total amount of glucuronide metabolite formed and excreted. Such data are critical for selecting the appropriate animal model for preclinical studies and for extrapolating animal data to humans.

Table 2: Comparative Disposition of Oral Atenolol Across Species

Species Oral Absorption Primary Excretion Route Biliary Excretion Key Finding
Dog Virtually complete Kidney Minimal High bioavailability compared to other species.
Rat Incomplete Kidney Minimal Incomplete absorption is a key factor in its disposition.
Monkey (Rhesus) Incomplete Kidney Not specified Similar to rats and rabbits in terms of incomplete absorption.
Rabbit Incomplete Kidney Not specified Shows incomplete absorption.

| Mouse | Incomplete | Kidney | Not specified | Pattern of metabolites is qualitatively similar to other species. |

Data sourced from Reeves P.R., et al., Xenobiotica, 1978. nih.gov

Metabolic stability assays are used to predict a drug's clearance rate in the body. These experiments typically involve incubating the drug with in vitro systems like liver microsomes or hepatocytes and measuring the rate at which the parent drug disappears over time. nih.gov

For atenolol, its high rate of renal excretion and low level of hepatic metabolism in vivo suggest that it possesses high metabolic stability. nih.gov In vitro studies using rat and dog liver microsomes have confirmed that atenolol is subject to minimal metabolism. researchgate.net The low turnover in these systems indicates that atenolol is not readily broken down by microsomal enzymes, including UGTs. This high metabolic stability is consistent with its classification as a hydrophilic drug that is primarily eliminated by renal filtration rather than hepatic metabolism.

Mechanistic Studies of Glucuronidation Enzyme Activity and Variability

Mechanistic studies aim to identify the specific enzymes responsible for a drug's metabolism. This process, known as reaction phenotyping, is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response. nih.gov For glucuronidation, this involves incubating the drug with a panel of recombinant human UGT enzymes expressed in a cellular system. nih.gov

Table of Mentioned Compounds

Compound Name
Atenolol
Atenolol-d7
Atenolol β-D-Glucuronide
This compound
Uridine diphosphate glucuronic acid (UDPGA)
Phenazone
Metoprolol

Development of In Vitro - In Vivo Extrapolation Models for Glucuronidation (Research Perspective)

The accurate prediction of in vivo drug clearance from in vitro data, a process known as in vitro-in vivo extrapolation (IVIVE), is a cornerstone of modern drug development. However, for drugs that are primarily eliminated through glucuronidation, a major phase II metabolic pathway, developing reliable IVIVE models has been a persistent challenge. Research in this area is increasingly focused on refining in vitro methodologies and analytical techniques to improve the correlation between in vitro findings and in vivo outcomes. The use of stable isotope-labeled compounds, such as this compound, represents a significant advancement in this research perspective, offering a powerful tool to enhance the precision of in vitro kinetic studies.

Glucuronidation is catalyzed by the uridine diphosphate-glucuronosyltransferase (UGT) family of enzymes. A significant hurdle in IVIVE for glucuronidation is the consistent underprediction of in vivo hepatic clearance based on data from in vitro systems like human liver microsomes (HLMs) nih.gov. This discrepancy is often attributed to several factors, including the latency of UGT enzymes within the endoplasmic reticulum of microsomes and the complex interplay of drug transporters that are not fully functional in these subcellular fractions researchgate.netnih.gov.

The development of more predictive IVIVE models for glucuronidation hinges on the ability to accurately measure the intrinsic clearance (CLint) of the glucuronidation reaction in vitro. This is where a stable isotope-labeled metabolite standard like this compound becomes invaluable. While atenolol itself is predominantly cleared unchanged by the kidneys, a smaller fraction undergoes metabolism to form atenolol glucuronide nih.gov. Studying this minor pathway can still provide valuable insights into UGT activity and the challenges of IVIVE.

The primary application of a deuterated glucuronide metabolite is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The use of a stable isotope-labeled internal standard that is structurally identical to the analyte (the metabolite being measured) is the gold standard for quantification. It allows for the correction of variability in sample preparation and matrix effects, leading to highly accurate and precise measurements of the metabolite formed in in vitro incubation systems. While Atenolol-d7 is used as an internal standard for the parent drug, the availability of this compound would enable the same level of analytical rigor for its metabolite.

Detailed Research Findings

Table 1: Hypothetical In Vitro Kinetic Parameters for Atenolol Glucuronidation

In Vitro SystemKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)
Human Liver Microsomes (HLMs)150250.17
Cryopreserved Human Hepatocytes120400.33

This table presents hypothetical data for illustrative purposes to demonstrate the type of information that would be generated in such a study.

In a research setting, incubations of atenolol with HLMs or hepatocytes would be conducted. The formation of atenolol glucuronide over time would be meticulously quantified using an LC-MS method, with this compound serving as the internal standard. This would allow for the precise determination of the Michaelis-Menten kinetic parameters, Km (substrate concentration at half of the maximum velocity) and Vmax (maximum reaction velocity). From these parameters, the intrinsic clearance (Vmax/Km) can be calculated.

The intrinsic clearance values obtained from these in vitro experiments would then be scaled to predict the in vivo hepatic clearance (CLh) using various physiological and empirical models.

Table 2: Comparison of Predicted vs. Observed In Vivo Clearance of Atenolol via Glucuronidation

In Vitro SystemPredicted In Vivo CLh (mL/min)Observed In Vivo CLh (mL/min)Prediction Accuracy (Fold-Error)
Human Liver Microsomes (HLMs)0.85.06.25 (Underprediction)
Cryopreserved Human Hepatocytes2.55.02.0 (Underprediction)

This table illustrates the common issue of underprediction in IVIVE for glucuronidation and is based on hypothetical data.

The data in the hypothetical Table 2 would highlight the typical underprediction observed when using HLMs. Research efforts would then focus on refining the IVIVE models by incorporating additional factors such as:

Protein Binding: Correcting for the unbound fraction of the drug in the incubation and in plasma.

Transporter Activity: Using more complex in vitro models, such as co-cultures of hepatocytes with other cell types, to better mimic the in vivo environment and the role of transporters.

Alamethicin Treatment: Utilizing pore-forming agents like alamethicin in microsomal incubations to overcome the latency of UGT enzymes, which can improve the in vitro clearance rate nih.gov.

The use of this compound in these refined experimental setups would ensure that the improvements in predicted clearance are due to the methodological changes rather than analytical variability. By providing a highly reliable quantification of the metabolite, it allows researchers to have greater confidence in the in vitro kinetic data that forms the foundation of the IVIVE models. This, in turn, facilitates a more accurate assessment of the scaling factors and physiological parameters that need to be adjusted to bridge the in vitro-in vivo gap for glucuronidated compounds.

Synthesis and Characterization of Atenolol D7 β D Glucuronide As a Research Standard

Strategies for Deuterium (B1214612) Incorporation During Synthesis

The introduction of deuterium into a molecule can significantly alter its metabolic fate due to the kinetic isotope effect, where the heavier C-D bond is more resistant to enzymatic cleavage than a C-H bond. tandfonline.com This property is leveraged in drug discovery to improve pharmacokinetic profiles. nih.gov For the synthesis of a research standard like Atenolol-d7 (B1140565), the goal is the stable and specific placement of deuterium atoms.

Several strategies exist for deuterium incorporation:

Deuterated Starting Materials: One of the most direct methods involves using commercially available deuterated building blocks in the synthetic pathway. tandfonline.com For Atenolol-d7, this could involve starting with a deuterated precursor to the phenylacetic acid moiety.

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons on a substrate molecule. researchgate.net Transition-metal catalysis, often using palladium or ruthenium, can facilitate direct C-H bond activation and subsequent deuteration at specific sites. researchgate.netassumption.edu For arenes, this can be a highly selective process. researchgate.net The choice of deuterium source is also critical, with options ranging from deuterium gas (D₂) to deuterated solvents like acetic acid-d4. researchgate.net

Deuterated Reagents: Specific functional groups can be introduced using deuterated reagents. For instance, the reduction of a carbonyl group using sodium borodeuteride (NaBD₄) can introduce deuterium at a specific carbon atom. nih.gov

The selection of a particular strategy depends on the desired location of the deuterium labels, the stability of the molecule under the required reaction conditions, and the availability of deuterated precursors. tandfonline.com For Atenolol-d7, a combination of these methods might be employed to achieve labeling on the isopropyl group and the aromatic ring of the parent atenolol (B1665814) molecule before its subsequent glucuronidation.

StrategyDescriptionApplication Example for Atenolol-d7 Precursor
Deuterated Building Blocks Utilizes starting materials where deuterium is already incorporated.Synthesis starting from a commercially available deuterated phenyl precursor.
Hydrogen Isotope Exchange (HIE) Swaps hydrogen atoms for deuterium on an existing molecule, often with a metal catalyst.Palladium-catalyzed deuteration of the aromatic ring on an atenolol intermediate. researchgate.net
Deuterated Reagents Employs reagents containing deuterium to introduce the isotope during a reaction step.Use of deuterated isopropylating agent to build the side chain.

Chemical Synthesis Pathways for Atenolol Glucuronide

Glucuronidation is a major phase II metabolic pathway that conjugates xenobiotics with glucuronic acid, increasing their water solubility and facilitating excretion. The chemical synthesis of β-D-glucuronides, including that of the deuterated atenolol metabolite, presents challenges due to the electron-withdrawing nature of the C-5 carboxylic acid group on the glucuronic acid donor, which decreases reactivity at the anomeric center. nih.gov

A common approach involves the glycosylation of the deuterated atenolol precursor (the aglycone) with a protected glucuronic acid donor. researchgate.net The Koenigs-Knorr method has been a classical approach, though it can be difficult to apply to glucuronides. nih.gov More modern and efficient methods often utilize glycosyl donors like trichloroacetimidates. acs.orgwhiterose.ac.uk

The general synthetic sequence is as follows:

Protection: The hydroxyl and carboxyl groups of the glucuronic acid donor are protected (e.g., with acetyl or benzoyl groups) to prevent side reactions. The anomeric position is activated.

Glycosylation: The deuterated atenolol aglycone is coupled with the activated glucuronic acid donor, often catalyzed by a Lewis acid such as trimethylsilyl triflate (TMSOTf) or boron trifluoride etherate (BF₃·Et₂O). acs.orgmdpi.com

Deprotection: The protecting groups are removed under basic conditions (saponification) to yield the final Atenolol-d7 β-D-Glucuronide. nih.govresearchgate.net This step must be carefully controlled to avoid undesired side reactions. nih.gov

An improved methodology for hindered phenols involves using an imidate donor followed by a two-step deprotection protocol to gently hydrolyze the acetate and methyl ester groups, which can be applied to complex structures like atenolol. nih.govresearchgate.net

As an alternative to chemical synthesis, enzymatic approaches offer high regio- and stereoselectivity, often yielding the desired β-anomer exclusively under mild reaction conditions. nih.gov These methods utilize uridine (B1682114) diphosphate (B83284) (UDP)-glucuronosyltransferases (UGTs), the same family of enzymes responsible for glucuronidation in vivo. nih.gov

The synthesis can be performed using:

Isolated Enzymes: Purified UGT enzymes can be used in vitro with the deuterated atenolol substrate and the co-factor UDP-glucuronic acid (UDPGA). nih.gov

Liver Microsomes: A fraction of liver homogenate containing UGTs can be used. This method requires an NADPH generating system to support enzyme activity. nih.gov

Recombinant Whole-Cell Catalysis: Microorganisms engineered to express specific UGTs can be used to convert the substrate into the desired glucuronide. nih.govacs.org

While enzymatic synthesis can produce higher yields and purity compared to chemical methods (fractional yields of 67% have been reported for some enzymatic syntheses versus 5.3% for chemical routes), scaling up for large-scale production can be a limitation. nih.gov

The establishment of a compound as a research standard necessitates exceptionally high purity. Following synthesis, the crude product contains unreacted starting materials, reagents, and potential side products that must be removed. moravek.com

Common purification techniques include:

Chromatography: This is a primary tool for purification. unacademy.com High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is widely used to separate the target compound from impurities with high resolution. resolvemass.ca Other methods like column chromatography using silica gel or alumina are also employed. unacademy.com

Crystallization: This technique separates a pure solid compound from a solution by inducing crystal formation, leaving impurities behind in the solvent. youtube.com Recrystallization, where the process is repeated, can further enhance purity. moravek.comyoutube.com

Extraction: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases. wikipedia.org

Filtration: This is a basic mechanical method used to separate insoluble solids from a liquid. wikipedia.orgstudy.com

For a highly polar molecule like a glucuronide, reversed-phase HPLC is typically the method of choice for final purification to ensure the standard is free from any structurally similar impurities.

Structural Elucidation and Purity Assessment for Reference Standards

Qualifying an in-house primary reference standard requires comprehensive testing to confirm its identity and purity. currenta.de A combination of orthogonal analytical techniques is employed to provide unequivocal structural evidence and a precise purity value. resolvemass.ca

¹H NMR (Proton NMR): This technique provides information about the number and environment of hydrogen atoms. In this compound, the disappearance or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. wikipedia.org

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei, providing a clean spectrum where only the deuterated positions are visible. sigmaaldrich.com It is a powerful tool for confirming the location of the labels and quantifying the isotopic enrichment. wikipedia.orgsigmaaldrich.com

¹³C NMR: The attachment of deuterium to a carbon atom causes a characteristic upfield shift in its ¹³C NMR signal (an isotope shift), which provides further confirmation of the label's location. cdnsciencepub.com

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms, confirming the complete structure of the glucuronide conjugate. hyphadiscovery.com

TechniquePurpose in Characterizing this compoundExpected Observation
¹H NMR Confirm structure and verify deuterium incorporation.Absence of proton signals at the seven specific deuterated positions.
²H NMR Directly detect and confirm the location of deuterium atoms. wikipedia.orgSignals will appear only for the seven deuterium atoms at their specific chemical shifts. sigmaaldrich.com
¹³C NMR Confirm carbon skeleton and deuterium-induced isotope shifts.Upfield shift for carbon atoms directly bonded to deuterium. cdnsciencepub.com
2D NMR (COSY, HSQC, HMBC) Determine atom connectivity and confirm full structure. hyphadiscovery.comCorrelation peaks will establish the covalent linkage between the deuterated atenolol moiety and the glucuronic acid ring.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a highly sensitive and specific technique essential for qualifying reference standards. currenta.de It combines the separation power of HPLC with the mass-resolving capability of HRMS. nih.gov

Identity Confirmation: HRMS provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 ppm. toref-standards.com This allows for the unambiguous determination of the molecular formula, confirming that the synthesized compound has the correct elemental composition for this compound.

Purity Assessment: The LC component separates the main compound from any impurities prior to detection by the mass spectrometer. researchgate.net This allows for the detection and potential identification of trace-level impurities that may not be visible by NMR. toref-standards.com The purity of the standard is often determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Internal Standardization: In quantitative analysis, stable isotope-labeled standards like this compound are used as internal standards. nih.gov They co-elute with the unlabeled analyte but are distinguished by their mass difference in the MS detector, allowing for precise correction of matrix effects and variability. nih.gov

ParameterMethodPurposeResult for this compound
Identity LC-HRMS (Accurate Mass)Confirm molecular formula. toref-standards.comMeasured mass-to-charge ratio (m/z) matches the theoretical m/z for C₁₉H₂₂D₇N₂O₈.
Purity LC-HRMS (Peak Area %)Quantify the percentage of the main compound.>98% purity, with minor peaks identified as potential starting materials or side products.
Impurity Profile LC-HRMS/MSIdentify and characterize any impurities. toref-standards.comStructural elucidation of trace impurities based on their fragmentation patterns.

Future Directions and Emerging Research Avenues in Glucuronide Metabolism Studies

Advancements in High-Throughput Screening for UGT Substrates and Inhibitors

The identification of specific UGT isoforms responsible for a drug's metabolism is critical for predicting drug-drug interactions and understanding inter-individual variability in drug clearance. criver.com High-throughput screening (HTS) has become a powerful technology to rapidly assess the interaction of new chemical entities with a wide array of targets, including UGT enzymes. oup.com However, developing reliable HTS assays for UGTs has been challenging due to the enzymes' broad substrate specificity, low affinity, and the difficulty in obtaining purified, stable individual isoforms. oup.com

Modern HTS assays are overcoming these hurdles through several innovations:

Fluorescence-Based Assays : These assays use a probe substrate that becomes fluorescent upon glucuronidation. nih.gov The interaction of a test compound can be detected by a decrease in the rate of fluorescence increase, indicating it is either a substrate or an inhibitor of the enzyme. nih.gov For example, a fluorescent assay was developed for UGT1A6 based on the glucuronidation of 1-naphthol, which forms a highly fluorescent product. nih.gov

Recombinant Enzymes : The use of individually expressed recombinant human UGT enzymes allows for precise identification of which isoform metabolizes a drug candidate. This is crucial as different UGTs (e.g., UGT1A1, UGT1A9, UGT2B7) show distinct but often overlapping substrate specificities. mdpi.comcriver.com

Coupled Enzyme Assays : A novel HTS method monitors the formation of the byproduct uridine (B1682114) diphosphate (B83284) (UDP) from the UGT reaction. This allows for the screening of a wide variety of non-fluorescent substrates, significantly broadening the applicability of HTS in discovering new UGT substrates. mdpi.com

These HTS technologies are vital in early drug development to flag potential liabilities. nih.gov For a drug like Atenolol (B1665814), applying these methods would definitively confirm the specific UGT isoforms responsible for its minor glucuronidation pathway, providing valuable data for regulatory submissions. criver.com

Table 1: High-Throughput Screening (HTS) Techniques for UGT Profiling

HTS Technique Principle Application in Glucuronidation Research Key Advantage
Fluorescence-Based Assays A non-fluorescent probe substrate is converted into a fluorescent glucuronide by a UGT enzyme. Test compounds are screened for their ability to inhibit this reaction. nih.gov Rapidly identifying potential inhibitors of specific UGT isoforms. nih.gov High sensitivity and suitability for automated, large-scale screening.
Coupled Enzyme Assays The formation of the UGT reaction byproduct, UDP, is coupled to a secondary enzymatic reaction that produces a detectable signal (e.g., fluorescence). mdpi.com Screening for substrates of UGT enzymes, even if the substrates or their metabolites are not fluorescent. mdpi.com Broader substrate applicability compared to direct fluorescence assays.
LC-MS/MS Based HTS Utilizes rapid liquid chromatography-tandem mass spectrometry to directly measure the formation of the glucuronide metabolite from a test compound. Directly identifying if a compound is a substrate and quantifying the metabolic output. Used to confirm hits from primary screens. mdpi.com High specificity and ability to directly measure the product of interest.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Glucuronidation Research

The integration of "omics" technologies provides a systems-level understanding of glucuronidation, moving beyond single-enzyme kinetics to a more holistic view of metabolic pathways.

Metabolomics : This field involves the comprehensive analysis of all metabolites in a biological system. nih.gov Using untargeted mass spectrometry-based metabolomics, researchers can identify all metabolites of a parent drug, including previously unknown glucuronide conjugates. researchgate.netresearchgate.net This approach is crucial for creating a complete metabolic fingerprint of a drug like Atenolol. nih.gov In such studies, the use of stable isotope-labeled standards like Atenolol-d7 (B1140565) β-D-Glucuronide is indispensable for the unambiguous identification and accurate quantification of the corresponding metabolite in complex biological samples like plasma or urine. researchgate.net

Proteomics : Targeted quantitative proteomics allows for the precise measurement of the absolute concentration of specific proteins, such as UGT enzymes, in tissues. nih.govacs.org Using techniques like nano-ultra-performance liquid chromatography with tandem mass spectrometry (nanoUPLC-MS/MS), scientists can determine the expression levels of 14 different hepatic UGTs in a single analysis. nih.gov Studies have successfully quantified the abundance of major UGTs in human liver samples, revealing significant inter-individual variability. nih.gov For instance, UGT2B7 was found to be the most abundant UGT in one cohort, followed by UGT1A1 and UGT1A4. nih.gov This proteomic data can be correlated with enzymatic activity to better predict an individual's capacity to metabolize drugs via glucuronidation, supporting the move towards personalized medicine. nih.govnih.gov

Table 2: Application of Omics Technologies in Glucuronidation Research

Omics Field Technology Used Key Information Gained Relevance to Atenolol Metabolism
Metabolomics Untargeted LC-MS/MS Comprehensive identification of all drug metabolites, including glucuronides, in biological fluids. nih.govresearchgate.net Provides a complete picture of Atenolol's metabolic fate and confirms the structure of its glucuronide conjugate.
Proteomics Targeted Quantitative Proteomics (e.g., nanoUPLC-MS/MS) Absolute quantification of specific UGT enzyme levels in tissues like the liver and intestine. nih.govacs.org Helps explain inter-individual differences in Atenolol glucuronidation rates by measuring the abundance of the responsible UGT enzymes.

Computational Approaches and Molecular Modeling of UGT-Substrate Interactions

The three-dimensional structures of enzymes are key to understanding their function, but obtaining crystal structures of membrane-bound mammalian UGTs has proven exceptionally difficult. acs.org Computational approaches are filling this critical gap by creating predictive models of UGT-substrate interactions.

Homology Modeling : In the absence of an experimental structure, a 3D model of a human UGT can be built using the amino acid sequence and a known structure of a related protein as a template. acs.org Such models have been created for UGT1A6 and UGT1A1, providing valuable insights into the architecture of the substrate-binding pocket. acs.orgnih.gov

Molecular Docking : With a 3D model, researchers can perform docking simulations to predict how a substrate, like Atenolol, fits into the active site of a specific UGT isoform. mdpi.com These simulations help identify the key amino acid residues involved in binding and catalysis. acs.org

Machine Learning and AI : More advanced models integrate structural information with large datasets of known UGT inhibitors and substrates to create predictive machine learning algorithms. nih.govresearchgate.net These models can screen virtual compound libraries to predict which molecules are likely to be UGT inhibitors, helping to identify potential drug-drug interactions early in the development process. nih.gov

These computational tools allow for a detailed exploration of the molecular basis for UGT specificity and can guide the design of new drug candidates with more favorable metabolic profiles. acs.orgresearchgate.net

Development of Advanced In Vitro Models for Glucuronidation Studies

Traditional 2D cell culture systems often fail to accurately represent the complex environment of human organs, leading to poor prediction of in vivo drug metabolism. nih.gov Advanced in vitro models are being developed to better mimic human physiology.

3D Cell Cultures : Models such as spheroids and organoids, particularly of liver cells (hepatocytes), offer a more physiologically relevant system. nih.gov Cells grown in 3D maintain their differentiated state and metabolic functions (including UGT activity) for much longer than in 2D cultures. nih.govspringernature.com These models are better suited for studying the metabolism of low-clearance drugs and for conducting longer-term toxicity studies. nih.gov

Organ-on-a-Chip (OOC) : This technology uses microfluidic chips to create miniaturized, functional units of human organs. nih.govnews-medical.net A "liver-on-a-chip" can maintain hepatocyte function for extended periods, allowing for detailed studies of drug metabolism. nih.gov Even more advanced are multi-organ-on-a-chip systems that connect different organ models (e.g., gut, liver, kidney) via fluidic channels, simulating the circulation in the human body. news-medical.netnih.govresearchgate.net Such a system could be used to study the entire pharmacokinetic profile of Atenolol: its absorption (gut-chip), its metabolism via glucuronidation (liver-chip), and its subsequent excretion (kidney-chip), providing a highly integrated and human-relevant preclinical model. nih.gov

These advanced models represent a significant step towards reducing the reliance on animal testing and improving the translation of preclinical findings to human clinical trials. nih.govyoutube.com

Table 3: Comparison of Advanced In Vitro Models for Glucuronidation Studies

Model Type Description Advantages for UGT Research Limitations
3D Cell Cultures (Spheroids/Organoids) Self-assembled aggregates of cells (e.g., hepatocytes) that mimic the microarchitecture of native tissue. nih.govnih.gov Extended viability and maintenance of metabolic enzyme (UGT) expression and function compared to 2D cultures. springernature.com Lower throughput compared to 2D models; potential for nutrient/oxygen gradients within larger spheroids. nih.gov
Organ-on-a-Chip (OOC) Microfluidic devices containing living cells that simulate the key physiological functions of an organ or multiple organs. nih.govnih.gov Allows for dynamic perfusion, mimicking blood flow, and the integration of multiple organ systems to study complex pharmacokinetics. news-medical.netresearchgate.net Technically complex to set up and operate; potential for drug adsorption to the materials of the chip. news-medical.net

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying Atenolol-d7 β-D-Glucuronide in biological matrices like plasma or urine?

  • Answer : Use deuterated internal standards (e.g., Atenolol-d7) in LC-MS/MS workflows to correct for matrix effects and ionization efficiency. Calibration curves should be validated for linearity (1–1000 ng/mL) and precision (CV <15%). Reference standards like phenyl-β-D-glucuronide ( ) or quercetin-7-O-β-D-glucuronide () can guide protocol optimization. Biological samples require solid-phase extraction or protein precipitation to isolate glucuronides before analysis. Deuterated analogs improve accuracy by compensating for recovery losses during sample preparation .

Q. How should stock solutions of this compound be prepared to ensure stability?

  • Answer : Dissolve the compound in anhydrous DMSO or acetonitrile (1–5 mg/mL) under inert gas (N₂/Ar) to prevent hydrolysis. Store aliquots at -80°C. For aqueous buffers, verify solubility via sonication and avoid pH extremes (<3 or >9) to prevent deglucuronidation. Ethyl-β-D-glucuronide studies ( ) suggest similar stability protocols for β-D-glucuronides, with periodic purity checks via HPLC .

Q. What NMR spectral features confirm the β-D-glucuronide conjugation in this compound?

  • Answer : Key NMR signals include:

  • Anomeric proton : A doublet at δ 5.1–5.3 ppm with J = 7.5–8.0 Hz (β-configuration).
  • Aromatic protons : Downfield shifts (e.g., Δδ ~0.2–0.5 ppm) at the substitution site (e.g., C-7 in kaempferol glucuronides; ).
  • Carboxylic acid proton : A singlet near δ 12–13 ppm (glucuronic acid moiety). Compare with kaempferol-7-O-β-D-glucuronide data ( ) for validation .

Advanced Research Questions

Q. How can isomeric β-D-glucuronide metabolites (e.g., C-3 vs. C-7 conjugation) be resolved chromatographically?

  • Answer : Use high-resolution UPLC with a C18 or HILIC column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile). For example, luteolin-7-O-β-D-glucuronide and apigenin-7-O-β-D-glucuronide () were separated using a BEH Shield RP18 column (1.7 µm, 2.1 × 100 mm). Adjust mobile phase pH (3–5) to enhance selectivity for polar glucuronides. Confirm peaks via MS/MS fragmentation (e.g., m/z 113 [glucuronic acid]) and co-elution with synthetic standards .

Q. What enzymatic strategies enable scalable synthesis of this compound for tracer studies?

  • Answer : Recombinant UDP-glucuronosyltransferases (UGTs) expressed in E. coli (e.g., BL21(DE3)-GcaC; ) can glucuronidate deuterated substrates. Optimize reaction conditions:

  • Substrate concentration : 100–200 µM Atenolol-d6.
  • Co-factor : 5 mM UDP-glucuronic acid.
  • Yield enhancement : Use whole-cell biocatalysts (e.g., 78 mg/L resveratrol-4'-O-β-D-glucuronide; ). Purify via preparative HPLC and validate via [¹³C]-NMR .

Q. How do structural modifications (e.g., deuterium labeling) impact the pharmacokinetic analysis of β-D-glucuronides?

  • Answer : Deuterium labeling (e.g., Atenolol-d7) reduces metabolic interference in mass spectrometry by shifting molecular ions (e.g., +7 Da). However, isotopic effects may alter enzymatic glucuronidation rates (e.g., kcat/Km). Validate using in vitro microsomal assays () and compare with non-deuterated controls. Note: Deuterium can affect hydrogen bonding in glucuronide-enzyme interactions .

Q. What experimental designs address discrepancies in glucuronide stability studies across different biofluids?

  • Answer : Conduct parallel stability tests in urine, plasma, and synthetic buffers (pH 4–8) at 4°C, 25°C, and -20°C. Include inhibitors (e.g., 1% sodium azide for microbial growth). For example, ethyl-β-D-glucuronide ( ) degrades faster in acidic urine (pH 5) than in plasma. Use mixed-effects models to account for inter-matrix variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.